Home > Products > Screening Compounds P21723 > 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one - 1311314-47-2

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Catalog Number: EVT-1813857
CAS Number: 1311314-47-2
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically those containing the T790M mutation []. This compound demonstrates high potency and selectivity towards these drug-resistant EGFR mutants while exhibiting minimal activity against wild-type EGFR []. Notably, it possesses reduced proteome reactivity compared to earlier irreversible EGFR inhibitors [].

PF-06747775

Compound Description: PF-06747775 is another potent, irreversible inhibitor targeting oncogenic EGFR mutants with improved selectivity over the wild-type EGFR []. This compound exhibits strong inhibitory activity against four common EGFR mutations found in non-small cell lung cancer: exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del [].

Compound Description: NT-0249 acts as a potent and selective inhibitor of the NLRP3 inflammasome []. This compound effectively reduces IL-1β production and displays therapeutic potential in preclinical models of cryopyrin-associated periodic syndrome (CAPS) [].

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase []. This compound exhibits significant in vivo antitumor activity and effectively inhibits MET phosphorylation in preclinical models [].

Relevance: AMG 337 shares the 1-methyl-1H-pyrazol-4-yl substructure with 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. Although the core structures differ significantly, with AMG 337 featuring a [, , ]triazolo[4,3-a]pyridine scaffold, the presence of the shared pyrazole moiety suggests its potential significance in binding interactions with biological targets.

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This compound demonstrates excellent insecticidal activity against Plutella xylostella []. Its structure features a quinazolin-4(1H)-one core with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl substituent at the 2-position [].

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Compound Description: This compound features a thiazolidin-4-one core structure with a complex substituent at the 5-position, which includes a 1-phenyl-1H-pyrazol-4-yl group [].

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound, containing a 1-methyl-1H-pyrazol-4-yl group linked to an isoquinoline core, was synthesized and evaluated for its inhibitory potency against kinases with a rare cysteine in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 acts as a dual inhibitor of c-Met and Ron kinases, demonstrating preferential binding to the activated conformation of c-Met []. This compound exhibits significant antitumor activity in a subcutaneous tumor xenograft model, indicating its potential as a cancer therapeutic [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of the extracellular signal-regulated kinases ERK1/2 []. This compound shows promise as a potential therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK signaling pathway [].

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

Compound Description: LQFM192 demonstrates anxiolytic-like and antidepressant-like activities in preclinical models []. Its pharmacological effects are mediated through interactions with the serotonergic system and the benzodiazepine site of the GABAA receptor [].

Overview

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a unique structure that combines a pyrrolidinone ring with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula for this compound is C9H11BrN3OC_9H_{11}BrN_3O, and it has a molecular weight of approximately 244.1 g/mol.

Source

The compound can be synthesized through various methods, including multicomponent reactions and specific functional group transformations. Its synthesis has been documented in scientific literature, highlighting its relevance in ongoing research into pyrazole derivatives and their applications in drug development .

Classification

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is classified under the category of pyrazole derivatives, which are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of the bromine atom in its structure may also enhance its reactivity and biological activity compared to other derivatives.

Synthesis Analysis

Methods

The synthesis of 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can be achieved through several methods, including:

  1. Multicomponent Reactions: One efficient method involves the reaction of 1-methyl-1H-pyrazole with pyrrolidin-2-one derivatives in the presence of appropriate catalysts, leading to the formation of the desired compound.
  2. Functional Group Transformations: The introduction of the bromine atom can be accomplished using bromination reagents on suitable precursors, followed by cyclization to form the final product.

Technical Details

In one reported synthesis, 1-methyl-1H-pyrazole is reacted with a bromo-substituted pyrrolidinone under controlled conditions to yield 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. The reaction typically requires careful monitoring of temperature and reaction time to optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one features:

  • A pyrrolidinone ring which contributes to its cyclic structure.
  • A pyrazole ring that is substituted at the 4-position with a methyl group.
  • A bromine atom at the 3-position of the pyrrolidine ring.

Data

Key structural data include:

  • Molecular Formula: C9H11BrN3OC_9H_{11}BrN_3O
  • Molecular Weight: 244.10 g/mol

Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used techniques to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization at this position.
  2. Condensation Reactions: The compound may participate in condensation reactions with aldehydes or ketones to form more complex structures.

Technical Details

The reactivity of the bromine atom enhances the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for creating more complex pyrazole derivatives .

Mechanism of Action

Process

The mechanism by which 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one exerts its biological effects often involves interaction with various molecular targets within cells:

  1. Receptor Binding: Pyrazole derivatives typically exhibit high affinity for multiple receptors, including those involved in inflammatory and pain pathways.
  2. Biochemical Pathways: These compounds may influence signaling pathways related to cell proliferation and apoptosis, contributing to their pharmacological effects.

Data

Research indicates that pyrazole derivatives can modulate enzyme activities and interact with cellular targets, leading to significant biological outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges between 100°C to 112°C depending on purity.

Chemical Properties

Chemical properties encompass:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .

Applications

Scientific Uses

3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or cancer.
  2. Chemical Biology: Used as a tool compound in studies investigating pyrazole derivatives' biological activities.
  3. Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex molecules with potential therapeutic effects.

Properties

CAS Number

1311314-47-2

Product Name

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

IUPAC Name

3-bromo-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

InChI

InChI=1S/C8H10BrN3O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3H2,1H3

InChI Key

JMVINFSKEVPFNI-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)N2CCC(C2=O)Br

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.